![molecular formula C16H7N3O6 B5596926 4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone](/img/structure/B5596926.png)
4-nitro-2,2'-biisoindole-1,1',3,3'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nitrones and their derivatives, including nitro-substituted isoindoles, are compounds of interest due to their unique chemical properties and reactivity patterns. These compounds are utilized in various chemical reactions, such as [3+2] cycloadditions, and have been studied for their potential in synthesizing heterocyclic compounds and conducting magnetic and electronic studies.
Synthesis Analysis
Nitrones are synthesized through various chemical reactions. One approach involves the synthesis of isoindole-based nitrones, such as the 1,1,3-trimethylisoindole N-oxide (TMINO), which exhibits enhanced stability and narrow EPR line-widths for detecting radical components in reaction mixtures (Bottle & Micallef, 2003). Additionally, tandem cycloaddition processes have been developed to construct highly functionalized compounds, demonstrating the versatility of nitrones in synthesis (Denmark & Dixon, 1998).
Molecular Structure Analysis
The molecular structure of nitrones and related compounds can be elucidated through various spectroscopic and crystallographic techniques. The structure of nitronyl nitroxides, for instance, has been determined, revealing insights into their magnetic behavior and intermolecular interactions (Caneschi et al., 1995).
Chemical Reactions and Properties
Nitrones undergo a range of chemical reactions, including [3+2] cycloadditions, which are key for synthesizing various heterocyclic compounds. These reactions are central to creating diverse arrays of heterocyclic compounds and demonstrate the broad utility of nitrones beyond traditional cycloaddition reactions (Anderson, 2016).
Physical Properties Analysis
The physical properties of nitrones and nitro-substituted isoindoles, such as stability and magnetic behavior, are crucial for their application in material science and organic synthesis. For example, certain nitronyl nitroxides exhibit ferromagnetic intermolecular coupling, a property that can be analyzed through magnetic measurements and single crystal EPR spectra (Caneschi et al., 1995).
Chemical Properties Analysis
The chemical reactivity of nitrones, including their cycloaddition reactions and interactions with various radicals, defines their utility in organic synthesis and the construction of complex molecular architectures. The enhanced stability and reactivity of certain nitrones make them suitable for trapping radicals in EPR studies, offering insights into the reaction dynamics and mechanisms (Bottle & Micallef, 2003).
Scientific Research Applications
Spin Trapping and Radical Detection
A novel isoindole-based nitrone, 1,1,3-trimethylisoindole N-oxide (TMINO), has been synthesized and characterized for its enhanced stability and narrow EPR line-widths, facilitating the detection of various radicals. This development underscores the potential of isoindole derivatives in EPR spin trapping, particularly in studying carbon- and oxygen-centered radicals (Bottle & Micallef, 2003).
Heterocyclic Compound Synthesis
Nitrones, including isoindole-based ones, are highlighted for their versatile reactivity, leading to a wide array of heterocyclic compounds beyond traditional isoxazolidines. Their applications span from [3+2]-cycloadditions with various partners to cascade reactions forming complex heterocycles, illustrating their broad utility in synthetic organic chemistry (Anderson, 2016).
Magnetic Properties in Material Science
Isoindole derivatives are integral to the development of heterospin complexes with lanthanides, exhibiting diverse magnetic behaviors. These materials, such as those combining lanthanides with organic biradicals, offer insights into antiferromagnetic and ferromagnetic interactions, potentially useful in quantum computing and memory devices (Zhou et al., 2015).
Photoswitchable Magnetic Materials
The integration of isoindole nitroxides into diarylethenes has demonstrated the ability to photochemically control intramolecular magnetic interactions. This research paves the way for developing photoswitchable magnetic materials, crucial for optical data storage and molecular electronics (Matsuda & Irie, 2000).
Synthesis of Spin Traps for Radical Detection
Isoindole nitrones, due to their specific structural properties, can be tailored to selectively trap radicals, like hydroxyl radicals, indicating their importance in studying oxidative stress and other radical-involved processes at the molecular level (Rosen & Turner, 1988).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-13-8-4-1-2-5-9(8)14(21)17(13)18-15(22)10-6-3-7-11(19(24)25)12(10)16(18)23/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWCAHFERTOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.